molecular formula C11H12N2O2S B406281 Methyl 2-amino-5-(1-cyanoprop-1-en-2-yl)-4-methylthiophene-3-carboxylate CAS No. 4815-42-3

Methyl 2-amino-5-(1-cyanoprop-1-en-2-yl)-4-methylthiophene-3-carboxylate

Cat. No. B406281
CAS RN: 4815-42-3
M. Wt: 236.29g/mol
InChI Key: GBRLJASBMJWAOD-GQCTYLIASA-N
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Description

Methyl 2-amino-5-(1-cyanoprop-1-en-2-yl)-4-methylthiophene-3-carboxylate (MAMCTC) is a novel organic compound with a wide range of potential applications in the fields of medicine, pharmacology, and biochemistry. This compound has been studied extensively in recent years due to its unique structure and potential for use in various applications. MAMCTC has demonstrated promising results in the laboratory, and its potential for use in medical and scientific research is being explored.

Scientific Research Applications

Complexation in Dye Synthesis

The complexation of dyes derived from thiophene with metals like copper, cobalt, and zinc has been studied, showcasing applications in textile coloring. For instance, disperse dyes synthesized from ethyl 4-((4-chlorophenyl)carbamoyl)-2-((5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydro-pyridin-3-yl) diazenyl)-5-methylthiophene-3-carboxylate and similar compounds showed promising dyeing performance on polyester and nylon fabrics (Abolude et al., 2021).

Fluorescence Properties

Studies on the fluorescence properties of thiophene derivatives, such as Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, revealed novel insights. These properties could have implications in fields like bioimaging or materials science (Guo Pusheng, 2009).

Synthesis of Triazines

The synthesis of 5-[(Thiophen-3-yl)amino]-1,2,4-triazines from methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates, involving a nucleophilic substitution, highlights the role of thiophene derivatives in creating complex organic compounds. These could find applications in pharmaceuticals or agrochemicals (Krinochkin et al., 2021).

Phase Transfer Catalysis

The use of phase transfer catalysis in constructing synthetically important thiophene derivatives, such as 3-Aminothiophene-2-carboxylates, demonstrates a green chemistry approach in synthesizing valuable compounds (Shah, 2011).

Antimicrobial Applications

The antimicrobial screening of compounds synthesized from thiophene derivatives, such as ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate, has shown promising results. This underlines their potential in developing new antimicrobial agents (Abu‐Hashem et al., 2011).

Genotoxic and Carcinogenic Potentials

Research assessing the genotoxic and carcinogenic potentials of 3‐aminothiophene derivatives, including methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate, using both in vitro and in silico methodologies, contributes to understanding the safety profile of these compounds in various applications (Lepailleur et al., 2014).

properties

IUPAC Name

methyl 2-amino-5-(1-cyanoprop-1-en-2-yl)-4-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-6(4-5-12)9-7(2)8(10(13)16-9)11(14)15-3/h4H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRLJASBMJWAOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)N)C(=CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346073
Record name methyl 2-amino-5-(1-cyanoprop-1-en-2-yl)-4-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4815-42-3
Record name methyl 2-amino-5-(1-cyanoprop-1-en-2-yl)-4-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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